molecular formula C28H26F6N4O B13112947 1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

Cat. No.: B13112947
M. Wt: 548.5 g/mol
InChI Key: VNRLCKBQNVNWFW-SPBIILDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea (CAS: 945985-98-8) is a chiral urea derivative characterized by a quinuclidine-quinoline hybrid scaffold and a 3,5-bis(trifluoromethyl)phenyl group. Its molecular formula is C28H26F6N4O, with a molecular weight of 548.5 g/mol. The compound exhibits a high topological polar surface area (57.3 Ų) and a computed XLogP of 5.8, indicative of moderate lipophilicity . Key structural features include:

  • Quinuclidine moiety: Provides rigidity and stereochemical control.
  • Quinoline group: Enhances π-π stacking interactions in catalytic applications.
  • Trifluoromethylphenyl substituents: Increase electron-withdrawing effects and metabolic stability.

Synthetic routes involve coupling 5-ethenylquinuclidine derivatives with 4-quinolinylmethyl intermediates, followed by urea formation with 3,5-bis(trifluoromethyl)phenyl isocyanate . The compound has been utilized in enantioselective catalysis, such as asymmetric decarboxylative protonation and bromolactonization reactions .

Properties

Molecular Formula

C28H26F6N4O

Molecular Weight

548.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]urea

InChI

InChI=1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16?,17?,24?,25-/m1/s1

InChI Key

VNRLCKBQNVNWFW-SPBIILDVSA-N

Isomeric SMILES

C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the (R)-5-Ethenylquinuclidine-2-yl Intermediate

  • The quinuclidine core is typically synthesized via stereoselective cyclization or ring transformation starting from readily available bicyclic amine precursors.
  • Introduction of the ethenyl (vinyl) group at the 5-position is achieved through selective vinylation reactions, often employing palladium-catalyzed cross-coupling or Wittig-type olefination.
  • The stereochemistry at the 2- and 5-positions is controlled via chiral auxiliaries or asymmetric catalytic methods to ensure the (R) configuration is obtained with high enantiomeric excess.

Functionalization of the 4-Quinolinyl Moiety

  • The quinoline ring is functionalized at the 4-position to introduce a reactive site for subsequent coupling.
  • This is commonly done via directed lithiation or halogenation followed by nucleophilic substitution to install a suitable linker or amine group.
  • The quinoline intermediate is then coupled with the quinuclidine fragment through a carbon–carbon bond formation, often via reductive amination or nucleophilic substitution, to form the (R)-(5-ethenylquinuclidine-2-yl)(4-quinolinyl)methyl moiety.

Formation of the Urea Linkage

  • The final step involves coupling the amine-containing intermediate with 3,5-bis(trifluoromethyl)phenyl isocyanate or a carbamoyl chloride derivative.
  • This reaction typically proceeds under mild conditions in anhydrous solvents such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to scavenge the released acid.
  • The urea bond formation is highly chemoselective, yielding the target compound with high purity.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
  • Final characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and stereochemistry.

Comparative Data Table of Key Synthetic Steps

Synthetic Step Reagents/Conditions Outcome/Notes
Quinuclidine core synthesis Chiral cyclization or ring transformation High stereoselectivity for (R)-configuration
Vinylation at 5-position Pd-catalyzed cross-coupling or Wittig olefination Efficient introduction of ethenyl group
Quinoline 4-position functionalization Directed lithiation/halogenation + nucleophilic substitution Selective functionalization for coupling
Coupling quinuclidine and quinoline Reductive amination or nucleophilic substitution Formation of (R)-(5-ethenylquinuclidine-2-yl)(4-quinolinyl)methyl intermediate
Urea bond formation Reaction with 3,5-bis(trifluoromethyl)phenyl isocyanate, base High yield and purity of final urea compound
Purification Flash chromatography or preparative HPLC Removal of impurities, confirmation of product

Research Findings and Optimization Notes

  • The stereochemical integrity of the quinuclidine fragment is critical for biological activity; thus, asymmetric synthesis and chiral resolution methods have been optimized to achieve enantiomeric excess greater than 95%.
  • The use of 3,5-bis(trifluoromethyl)phenyl isocyanate as the urea-forming agent is preferred due to its stability and reactivity, facilitating a clean coupling step with minimal side reactions.
  • Reaction solvents and temperatures are carefully controlled to prevent polymerization or side reactions of the ethenyl group during synthesis.
  • Multi-step synthesis yields typically range from 30% to 50% overall, depending on the scale and purification methods employed.
  • Structural analogs with similar urea linkages and trifluoromethyl substitution patterns have informed the choice of synthetic routes and reagents, enhancing the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in the body.

    Material Science: Its trifluoromethyl groups and quinoline moiety contribute to its potential use in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, while the quinoline moiety may interact with aromatic residues in the target protein. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl groups in the target compound enhance lipophilicity (XLogP 5.8 vs. 4.2 in non-fluorinated analogs), improving solubility in organic solvents .
  • Thiourea derivatives exhibit reduced hydrogen-bond donor capacity (1 vs.

Catalytic Performance

Enantioselectivity

  • Target Compound: Demonstrates high enantioselectivity in decarboxylative protonation reactions (>90% ee for α-amino acids) due to its rigid chiral environment and strong urea H-bonding .
  • Thiourea Cinchona Derivative : Achieves comparable ee values (~85–95%) in similar reactions but requires higher catalyst loadings due to weaker H-bonding .
  • Non-Fluorinated Urea Analog: Shows lower enantioselectivity (~70–80% ee) in bromolactonization, attributed to reduced electron-withdrawing effects and flexibility .

Reaction Scope

Reaction Type Target Compound Thiourea Derivative Non-Fluorinated Analog
Decarboxylative Protonation Excellent Good Moderate
Bromolactonization Good Not Reported Moderate
Axial Chirality Induction Not Reported Poor Excellent

Key Observations :

  • The target compound’s trifluoromethyl groups stabilize transition states in protonation reactions, outperforming non-fluorinated analogs .
  • Non-fluorinated analogs excel in axial chirality induction due to reduced steric hindrance from aryl groups .

Asymmetric Decarboxylative Protonation

The target compound mediates the synthesis of cyclic α-amino acids with >90% ee, surpassing thiourea derivatives in reaction efficiency (turnover number: 50 vs. 30) . The urea group’s dual H-bonding capability is critical for activating malonate substrates.

Bromolactonization Catalysis

In intramolecular bromolactonization of α,β-unsaturated ketones, the compound achieves 80–85% ee, comparable to specialized bromine-transfer catalysts. The quinoline moiety facilitates substrate preorganization via π-π interactions .

Biological Activity

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea, also known as RK352595, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antiproliferative effects, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C28H26F6N4O\text{C}_{28}\text{H}_{26}\text{F}_6\text{N}_4\text{O} and a molecular weight of 548.53 g/mol. Its structure features:

  • Quinoline moiety : Imparts biological activity.
  • Trifluoromethyl groups : Enhance binding affinity to biological targets.
  • Urea linkage : Facilitates interactions with enzymes and receptors.

Antiproliferative Effects

Research indicates that RK352595 exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The compound's IC50 values indicate its potency:

Cell LineIC50 (μM)
A5491.53 ± 0.46
HCT-1161.11 ± 0.34
PC-31.98 ± 1.27

These values suggest that RK352595 is more potent than several existing treatments, showcasing its potential as an effective anticancer agent .

The mechanism through which RK352595 exerts its biological effects is multifaceted:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells in a concentration-dependent manner.
  • Cell Cycle Arrest : Flow cytometry analysis indicates that RK352595 causes cell cycle arrest at the G1 phase, preventing further cell division and proliferation .
  • Target Interaction : The trifluoromethyl groups improve binding to target proteins, while the quinoline moiety interacts with aromatic residues in these proteins, modulating their activity.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the compound's structure can significantly impact its biological activity:

  • Substituents on the Quinoline Ring : Variations in substituents can enhance or diminish antiproliferative effects.
  • Urea Derivatives : Compounds with different urea linkages have shown varied biological activities, indicating the importance of this functional group in drug design .

Case Studies

Several studies have highlighted the potential applications of RK352595:

  • Cell Line Studies : A comprehensive evaluation demonstrated that RK352595 outperformed many traditional chemotherapeutics in inhibiting cell growth across multiple cancer types.
  • Mechanistic Insights : Research involving cellular assays elucidated the pathways through which RK352595 induces apoptosis and cell cycle arrest, providing a clearer understanding of its therapeutic potential.
  • Comparative Analyses : When compared to similar compounds lacking the trifluoromethyl groups or quinoline moiety, RK352595 exhibited superior binding affinity and biological efficacy, reinforcing the significance of its unique structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.